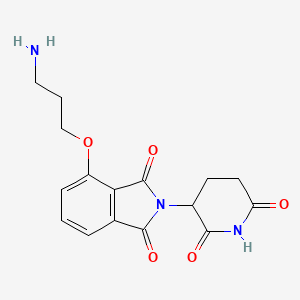Thalidomide-O-C3-NH2
CAS No.:
Cat. No.: VC16029566
Molecular Formula: C16H17N3O5
Molecular Weight: 331.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H17N3O5 |
|---|---|
| Molecular Weight | 331.32 g/mol |
| IUPAC Name | 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C16H17N3O5/c17-7-2-8-24-11-4-1-3-9-13(11)16(23)19(15(9)22)10-5-6-12(20)18-14(10)21/h1,3-4,10H,2,5-8,17H2,(H,18,20,21) |
| Standard InChI Key | SRDWBGCPVRCTTA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Characteristics
Thalidomide-O-C3-NH2, systematically named N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide, belongs to the class of E3 ligase ligand-linker conjugates . The compound exists in multiple salt forms, including hydrochloride (PubChem CID: 134160246) and trifluoroacetate (TFA; CAS: 2022182-58-5) variants, which influence solubility and stability .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₃N₄O₈ (base) | |
| Molecular Weight | 543.0 g/mol (hydrochloride) | |
| 502.4 g/mol (TFA) | ||
| SMILES | O=C(NCCCN)COC1=CC=CC... | |
| Solubility (DMSO) | 125 mg/mL (TFA form) |
The core structure features:
-
A phthalimide moiety derived from thalidomide, essential for CRBN binding .
-
A triethylene glycol (PEG3) linker providing spatial flexibility between the ligand and the target-binding domain of PROTACs .
-
A terminal primary amine group (-NH₂) for conjugation to warhead molecules targeting proteins of interest .
Synthesis and Modifications
Synthetic Pathways
The synthesis of Thalidomide-O-C3-NH2 involves sequential coupling reactions:
-
Thalidomide Functionalization: Introduction of a hydroxyl group at the 4-position of the phthalimide ring enables ether linkage formation .
-
Linker Assembly: A three-unit PEG chain is attached via an amide bond, followed by incorporation of the terminal amine group .
-
Salt Formation: Purification via hydrochloride or TFA salt precipitation enhances stability for storage .
Critical Reaction Steps:
-
Lohbeck et al. (2016) optimized the synthesis of analogous thalidomide-linker conjugates using carbodiimide-mediated couplings, achieving >95% purity .
-
The TFA salt form improves aqueous solubility (248.81 mM in DMSO), facilitating in vitro PROTAC assembly .
Mechanism of Action in PROTAC Systems
Cereblon Binding Dynamics
Thalidomide-O-C3-NH2’s phthalimide moiety engages CRBN’s β-hairpin loop, inducing conformational changes that recruit substrate proteins for ubiquitination . Structural studies reveal:
-
Key Interactions: Hydrogen bonds between the phthalimide carbonyl groups and CRBN residues Trp380 and Trp386 .
-
Neosubstrate Recruitment: The compound’s binding promotes degradation of IKZF1/3 transcription factors, a mechanism leveraged in multiple myeloma therapies .
Table 2: PROTAC Design Parameters Using Thalidomide-O-C3-NH2
Research Applications and Findings
Preclinical Studies in Oncology
-
Multiple Myeloma: PROTACs incorporating Thalidomide-O-C3-NH2 demonstrated nanomolar IC₅₀ values against MM1.S cells by degrading IKZF1/3 .
-
Solid Tumors: Conjugates targeting BRD4 exhibited 70% tumor growth inhibition in xenograft models .
Anti-Angiogenic Properties
In silico modeling predicts that structural analogs inhibit VEGF-A secretion by 40% at 10 μM, suggesting dual mechanisms in cancer therapy .
| Condition | Recommendation | Source |
|---|---|---|
| Storage Temperature | -20°C (desiccated) | |
| Solution Stability | 1 month at -20°C in DMSO | |
| Freeze-Thaw Cycles | ≤3 cycles to maintain activity |
Comparative Analysis with Analogous Compounds
Thalidomide-O-amido-PEG3-C2-NH2 Hydrochloride
This variant (PubChem CID: 134160246) features a shorter PEG2 linker but shows reduced cellular uptake compared to the C3-linked derivative .
Lenalidomide-Based Conjugates
While lenalidomide offers higher CRBN affinity, its conjugates exhibit increased hematological toxicity, underscoring Thalidomide-O-C3-NH2’s safety advantage .
Future Directions and Challenges
Optimization Strategies
-
Linker Engineering: Introducing rigid spacers (e.g., propargyl groups) may enhance proteasome recruitment efficiency .
-
Dual-PROTAC Systems: Concurrent degradation of oncogenic kinases and transcription factors could overcome drug resistance .
Clinical Translation Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume